molecular formula C11H9F5O3 B14065673 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14065673
M. Wt: 284.18 g/mol
InChI Key: RDHDHBAYHQEZIC-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one (acetone) backbone attached to a phenyl ring substituted with difluoromethoxy (-OCHF₂) at position 3 and trifluoromethoxy (-OCF₃) at position 4. This compound is of interest due to the synergistic electronic effects of its fluorine substituents, which may enhance lipophilicity, metabolic stability, and reactivity in synthetic applications .

Properties

Molecular Formula

C11H9F5O3

Molecular Weight

284.18 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O3/c1-6(17)4-7-2-3-8(19-11(14,15)16)9(5-7)18-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

RDHDHBAYHQEZIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. One common method involves the use of nucleophilic aromatic substitution reactions, where suitable precursors are reacted under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethoxy groups can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The propan-2-one moiety may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Position and Fluorination Patterns

The target compound’s unique substitution pattern distinguishes it from analogs:

  • 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS 1804148-11-5): Differs in substituent positions (difluoromethoxy at position 4, trifluoromethyl at position 2) and lacks a trifluoromethoxy group.
  • 1-(4-(Trifluoromethoxy)phenyl)propan-2-one (Similarity score: 0.89): Features a single trifluoromethoxy group at position 4, resulting in lower molecular weight (C₁₀H₇F₃O₂, 216.16 g/mol) compared to the target compound. The absence of a difluoromethoxy group simplifies the electronic profile .
  • 1-[4-(Chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one (CAS 1803714-55-7): Includes a chloromethyl (-CH₂Cl) substituent at position 4, introducing a reactive site for further functionalization but diverging from the target’s fluorine-dominated substitution .

Physicochemical Properties

Key physical properties are influenced by fluorine content and substituent arrangement:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound* Not Available C₁₁H₉F₅O₃ ~286.19 ~260–270 (Predicted) ~1.35 (Predicted)
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 1804148-11-5 C₁₁H₉F₅O₂ 268.18 249.3±40.0 1.310±0.06
1-(4-(Trifluoromethoxy)phenyl)propan-2-one Not Provided C₁₀H₇F₃O₂ 216.16 ~220–240 (Estimated) N/A
1-[4-(Chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one 1803714-55-7 C₁₁H₁₀ClF₃O₂ 274.64 N/A N/A

*Calculated values for the target compound assume a molecular formula of C₁₁H₉F₅O₃.

  • Boiling Point : The target’s additional trifluoromethoxy group likely increases boiling point compared to the compound (249.3°C) due to higher molecular weight and polarity .
  • Density : Fluorine’s high electronegativity and molecular packing efficiency suggest the target’s density exceeds 1.31 g/cm³, as seen in .

Research Findings and Trends

  • Fluorine Impact : Compounds with multiple fluorinated groups (e.g., trifluoromethoxy, difluoromethoxy) exhibit increased metabolic stability and lipophilicity, critical in drug design .
  • Positional Effects : Substitution at positions 3 and 4 (meta and para) optimizes steric and electronic interactions in receptor binding, as seen in bioactive chalcone derivatives () .

Biological Activity

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure often enhances the pharmacokinetic and pharmacodynamic properties of compounds, making them more effective in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F5O3, with a molecular weight of 320.18 g/mol. The compound features a propanone backbone with difluoromethoxy and trifluoromethoxy groups, which are believed to play a crucial role in its biological activity.

Anticancer Activity

Fluorinated compounds have been shown to inhibit cancer cell proliferation. For instance, studies on structurally similar fluorinated phenyl ketones have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

Fluorinated derivatives are also known for their antimicrobial properties. Research has indicated that certain fluorinated phenols exhibit significant antibacterial activity against various strains, including resistant bacteria . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, several related compounds have been investigated:

Compound Biological Activity Mechanism
4-Fluoro-3-methylphenolAntimicrobialDisruption of bacterial cell wall synthesis
TrifluoroacetophenoneAnticancerInduction of apoptosis via mitochondrial pathways
DifluoromethylphenolAnti-inflammatoryInhibition of COX enzymes

These case studies illustrate the potential biological activities that may be associated with this compound due to its structural similarities.

Pharmacokinetics and Toxicology

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. However, the toxicity profiles of such compounds need careful evaluation. Preliminary assessments suggest that while some fluorinated compounds are well-tolerated, others can exhibit cytotoxic effects at higher concentrations .

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